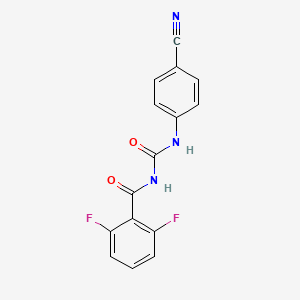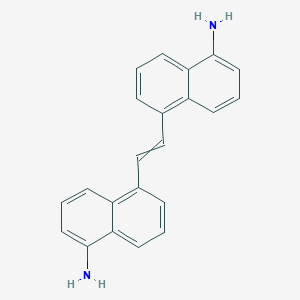![molecular formula C12H28N4O4S B14366956 2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid CAS No. 91024-95-2](/img/structure/B14366956.png)
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid is a complex organic compound that features a guanidine group attached to a pentyl chain, which is further connected to an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Azepan-2-yl)pentyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Azepan-2-yl)pentyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
2-[5-(Azepan-2-yl)pentyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[5-(Azepan-2-yl)pentyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence cellular processes through these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[5-(2-Azepanyl)pentyl]guanidine sulfate
- Guanidine derivatives with different alkyl chains
Uniqueness
2-[5-(Azepan-2-yl)pentyl]guanidine is unique due to its specific structure, which combines a guanidine group with an azepane ring. This unique combination imparts distinct chemical and biological properties, setting it apart from other guanidine derivatives.
Eigenschaften
CAS-Nummer |
91024-95-2 |
|---|---|
Molekularformel |
C12H28N4O4S |
Molekulargewicht |
324.44 g/mol |
IUPAC-Name |
2-[5-(azepan-2-yl)pentyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C12H26N4.H2O4S/c13-12(14)16-10-6-2-4-8-11-7-3-1-5-9-15-11;1-5(2,3)4/h11,15H,1-10H2,(H4,13,14,16);(H2,1,2,3,4) |
InChI-Schlüssel |
MZNSGHBGFQFHLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CCCCCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
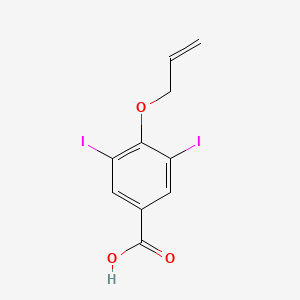
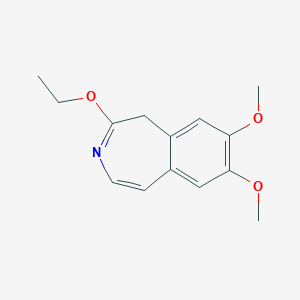
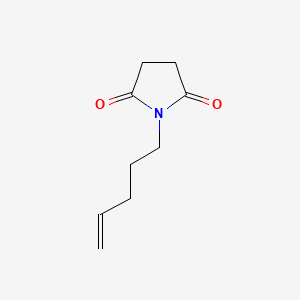

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
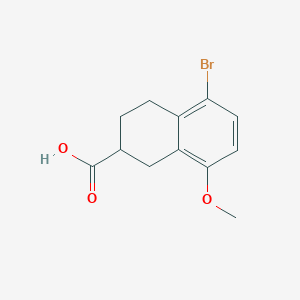
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
